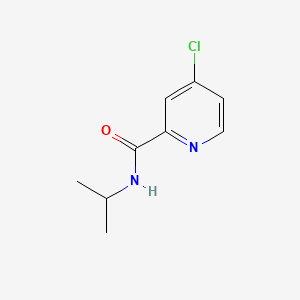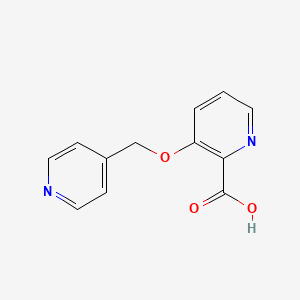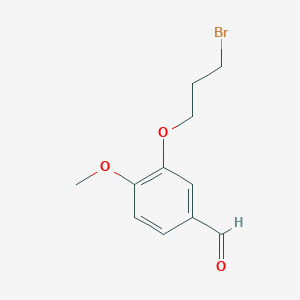
4-(Pyridin-4-yl)pyrimidin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyridin-4-yl)pyrimidin-2-ol” is a chemical compound with the CAS Number: 208936-44-1. Its molecular formula is C9H7N3O and it has a molecular weight of 173.17 .
Synthesis Analysis
The synthesis of pyrimidin-2-ol derivatives involves cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH as base . The 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one is prepared by condensing 2-acetylpyridine with substituted benzaldehyde in the presence of 20% NaOH as base .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-yl)pyrimidin-2-ol” is characterized by the presence of a pyrimidine ring attached to a pyridine ring . The InChI code for this compound is 1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H, (H,11,12,13) .Chemical Reactions Analysis
The reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom. Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The compound “4-(Pyridin-4-yl)pyrimidin-2-ol” has a molecular weight of 173.17 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antiviral Therapeutics
Compounds containing five-membered heteroaryl amines, which are structurally related to “4-(Pyridin-4-yl)pyrimidin-2-ol”, have shown promising antiviral activity. They have been compared to the commercial antiviral drug Ribavirin, suggesting potential as lead molecules for antiviral therapeutics .
Anti-Cancer Agents
Derivatives of pyrimidin-2-ol have been evaluated as potent modulators of Nur77, a protein implicated in cancer development. The design and synthesis of these compounds aim to target Nur77 for anti-cancer treatments .
Protein Kinase Inhibition
Heteroaromatic compounds with a pyrimidin-2-ol moiety have been identified as inhibitors of protein kinases, which play a crucial role in cell signaling and are targets for cancer therapy. The ongoing studies focus on designing new compounds with potential inhibitory potencies against specific kinases .
Molecular Docking Studies
A series of compounds featuring the pyrimidin-2-ol structure have been designed and synthesized for biological and molecular docking studies. These studies help in understanding the interaction between the compound and target proteins, aiding in drug design .
Antiproliferative Activity
Some derivatives have shown significant antiproliferative activity, indicating their potential use in inhibiting the growth of cancer cells. The most potent compounds in this category can induce apoptosis and affect cellular structures like microtubules .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-pyridin-4-yl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJIACQDLVAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629493 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)pyrimidin-2-ol | |
CAS RN |
208936-44-1 |
Source


|
| Record name | 6-(Pyridin-4-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)








![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)
